

A Comprehensive Technical Guide to the Safety and Handling of Nitrocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrocyclohexane**

Cat. No.: **B1678964**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling precautions for **nitrocyclohexane**. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical in a laboratory and manufacturing environment.

Physicochemical and Toxicological Properties

Nitrocyclohexane is a colorless liquid with a distinctive odor.[\[1\]](#)[\[2\]](#) Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of **Nitrocyclohexane**

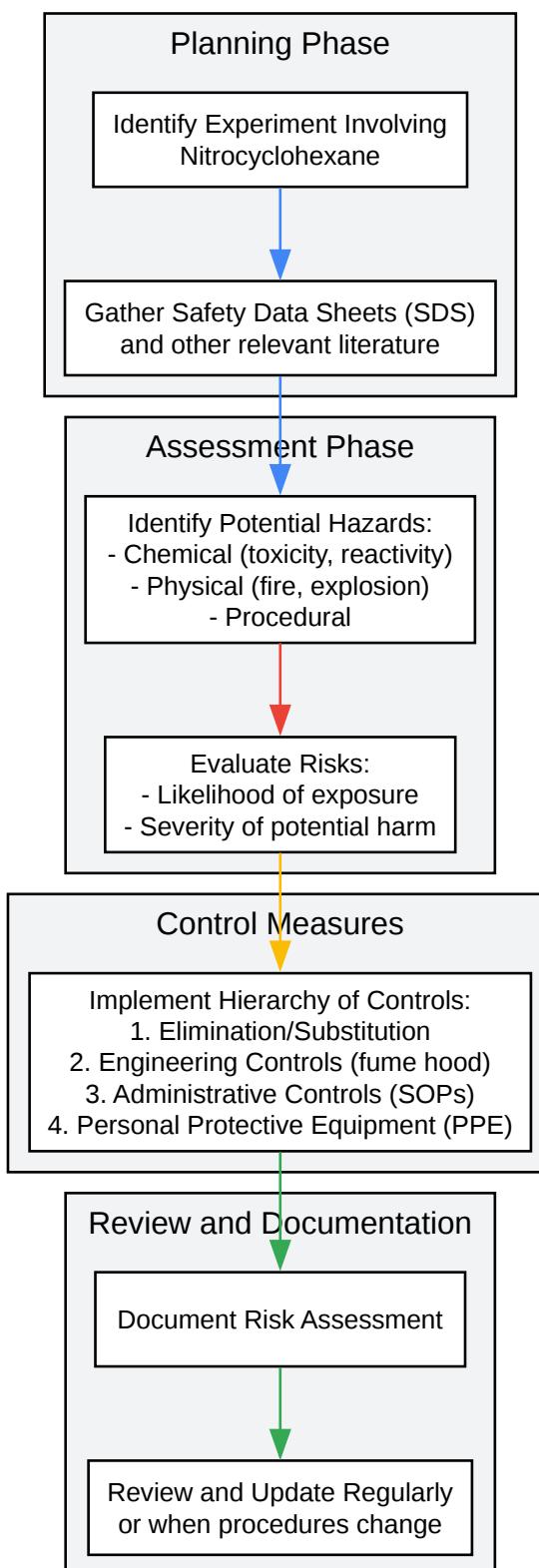
Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	[3]
Molecular Weight	129.16 g/mol	[4]
CAS Number	1122-60-7	[4]
Boiling Point	205.5-206 °C at 768 mmHg	[5][6]
Melting Point	-34 °C	[5]
Density	1.061 g/mL at 20 °C	[5][6]
Flash Point	74 °C (166 °F)	[1][6]
Vapor Pressure	768 mmHg at 205 °C	[1][7]
Water Solubility	Insoluble	[1][4]
Solubility	Soluble in alcohol and ligroin	[3][7]
Refractive Index	1.4612 at 19 °C	[3]

Table 2: Toxicological Data for Nitrocyclohexane

Endpoint	Value	Species	Source
LC ₅₀ (Inhalation)	172 ppm/4h	Rat	[8]
Acute Effects	Seizures, liver damage, headache, dizziness, weakness, nausea, irritation of eyes, skin, and respiratory tract.[1][3] [4]	Animal studies	[3][8][9]
GHS Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin)	[3]	

Hazard Identification and Risk Assessment

Nitrocyclohexane is classified as a combustible liquid and a highly reactive chemical, posing a dangerous explosion hazard.[1] It is incompatible with oxidizing agents (such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) and inorganic bases, with which it can form explosive salts.[1][4][7] The presence of metal oxides can increase its thermal sensitivity.[4][7]


Fire and Explosion Hazards

- Combustible Liquid: **Nitrocyclohexane** must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[4][10]
- Hazardous Decomposition Products: When heated to decomposition or in a fire, it produces poisonous gases, including nitrogen oxides.[1][7]
- Explosion Risk: Containers may explode when heated.[7] Vapors may form explosive mixtures with air in indoor, outdoor, and sewer environments.[10]

Health Hazards

- Acute Toxicity: High exposure to **nitrocyclohexane** can cause seizures.[1] It may also lead to headache, dizziness, weakness, and nausea.[3][4] Inhalation, ingestion, or skin absorption can be fatal.[6]
- Organ-Specific Toxicity: **Nitrocyclohexane** may cause damage to the liver.[1][9]
- Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[3]

A thorough risk assessment should be conducted before handling **nitrocyclohexane**. This involves identifying potential hazards, evaluating the risks, and implementing control measures.

[Click to download full resolution via product page](#)

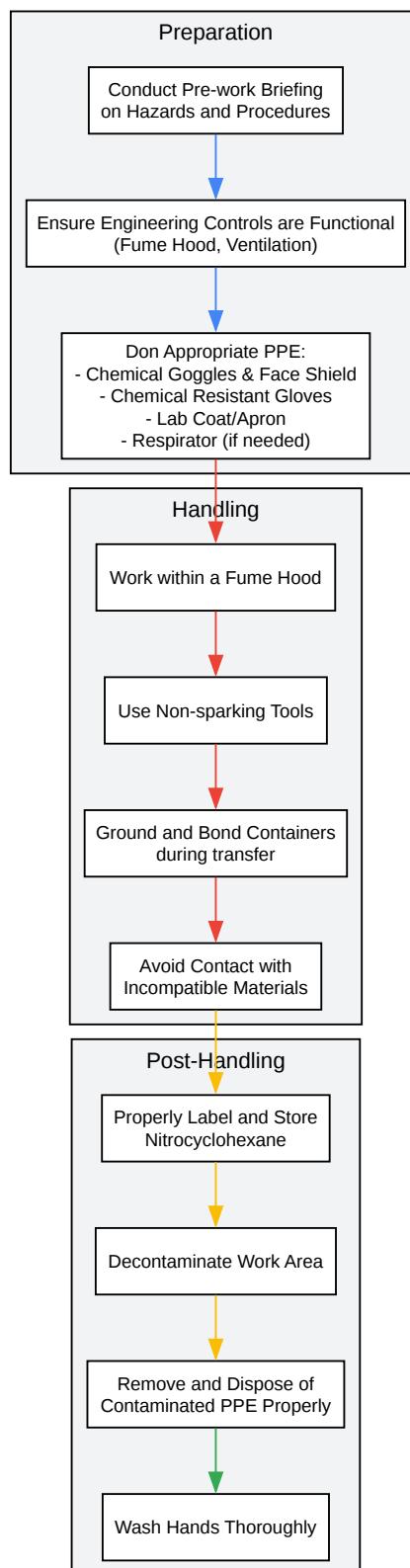
A high-level workflow for conducting a risk assessment before handling **nitrocyclohexane**.

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with **nitrocyclohexane**.

Engineering Controls

- Ventilation: Use in a well-ventilated area.[7] Where possible, enclose operations and use local exhaust ventilation at the site of chemical release.[1]
- Electrical Equipment: Use explosion-proof electrical equipment and fittings where **nitrocyclohexane** is handled, manufactured, or stored.[1]
- Grounding and Bonding: Metal containers involved in the transfer of **nitrocyclohexane** should be grounded and bonded to prevent static discharge.[1]
- Tools: Use only non-sparking tools and equipment.[1]


Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with **nitrocyclohexane**.

- Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1]
- Skin Protection: Wear protective gloves and clothing to avoid skin contact.[1] The choice of glove material should be based on its resistance to **nitrocyclohexane**.
- Respiratory Protection: If local exhaust ventilation or enclosure is not used, or where the potential for overexposure exists, a NIOSH-approved respirator should be worn.[1]

Storage

- Store in tightly closed containers in a cool, well-ventilated area.[1]
- Prohibit sources of ignition, such as smoking and open flames, in storage areas.[1]
- Store away from incompatible materials like oxidizing agents and bases.[1]

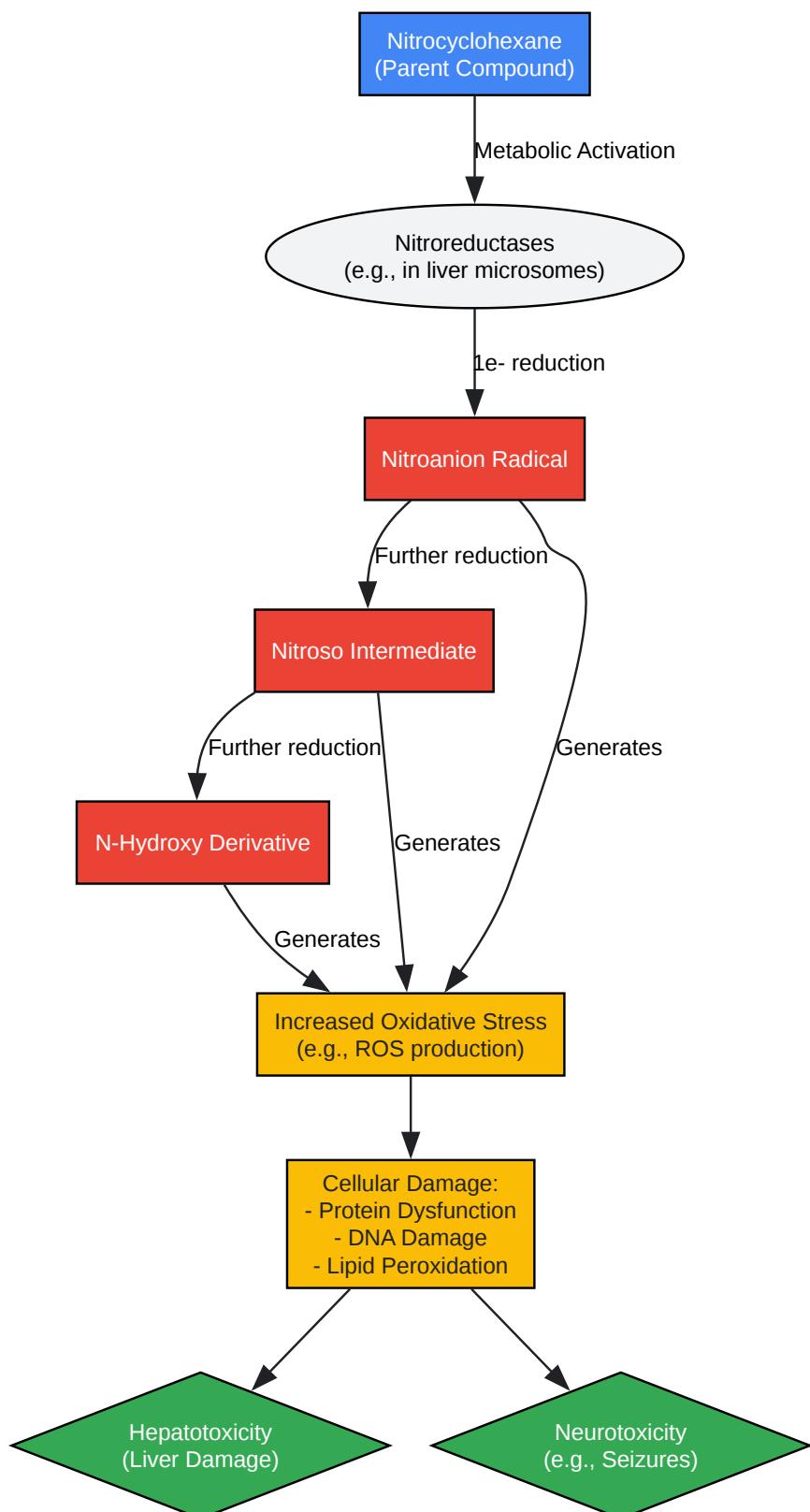
[Click to download full resolution via product page](#)

A general workflow for the safe handling of **nitrocyclohexane** in a laboratory setting.

Emergency Procedures

First Aid Measures

- Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[\[1\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[\[1\]](#)
- Inhalation: Remove the person from exposure to fresh air.[\[1\]](#)
- Ingestion: Do NOT induce vomiting.[\[4\]](#) If the person is conscious and alert, activated charcoal may be administered.[\[4\]](#)
- General Advice: In all cases of exposure, seek immediate medical attention.[\[7\]](#)


Spill and Leak Procedures

- Evacuation: Evacuate personnel not wearing protective equipment from the area.[\[1\]](#)
- Ignition Sources: Remove all sources of ignition.[\[1\]](#)
- Containment: Cover the spill with dry lime, sand, or soda ash and place it in covered containers for disposal.[\[1\]](#)
- Ventilation: Ventilate the area after clean-up is complete.[\[1\]](#)
- Waste Disposal: It may be necessary to dispose of **nitrocyclohexane** as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[\[1\]](#)

Toxicological Mechanisms and Signaling Pathways

The toxicity of nitroaromatic compounds, including likely **nitrocyclohexane**, is often associated with the metabolic reduction of the nitro group.[\[1\]](#) This process can lead to the formation of reactive intermediates that cause cellular damage through oxidative stress.[\[1\]](#)[\[5\]](#)

The proposed toxicological mechanism involves a multi-step nitroreductive bioactivation.[1] This pathway generates a nitroanion radical, a nitroso intermediate, and an N-hydroxy derivative.[1] These reactive species can lead to increased oxidant stress and can target nucleophilic residues on proteins and nucleic acids, ultimately causing cellular damage.[1]

[Click to download full resolution via product page](#)

A hypothesized signaling pathway for **nitrocyclohexane** toxicity, extrapolated from data on nitroaromatic compounds.

Disposal Considerations

Dispose of **nitrocyclohexane** and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[\[1\]](#)[\[7\]](#) Do not let the chemical enter drains.
[\[7\]](#)

This technical guide is intended to provide comprehensive safety and handling information for **nitrocyclohexane**. It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the necessary safety precautions. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds | PLOS One [journals.plos.org]
- 4. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NITROCYCLOHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Safety and Handling of Nitrocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678964#safety-and-handling-precautions-for-nitrocyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com